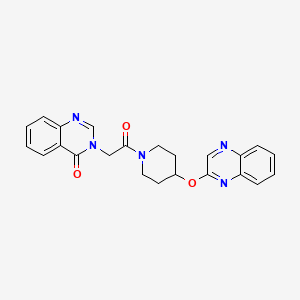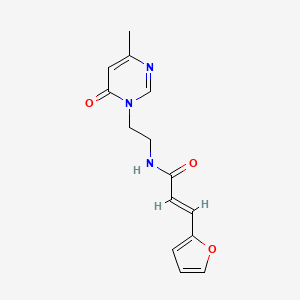
(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as FMPA, and it belongs to the class of acrylamide derivatives. FMPA has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of FMPA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. FMPA has been shown to inhibit the activity of c-Met kinase, which is involved in cell proliferation, survival, and migration. FMPA has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
FMPA has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of c-Met kinase, which is involved in cell proliferation, survival, and migration. FMPA has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, FMPA has been shown to exhibit anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
FMPA has several advantages and limitations for lab experiments. One of its primary advantages is its potent inhibitory activity against several enzymes, including c-Met kinase and amyloid-beta peptides. This makes it a promising lead compound for the development of new drugs for various diseases. However, FMPA has several limitations, including its low solubility in water and its potential toxicity. These limitations must be taken into consideration when designing experiments using FMPA.
Orientations Futures
There are several future directions for research on FMPA. One area of research is the development of new drugs based on FMPA's structure and mechanism of action. Another area of research is the investigation of FMPA's potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand FMPA's mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
FMPA is synthesized using a multi-step process that involves the reaction of furan-2-carboxylic acid with 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine. The reaction is carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as N,N-dimethyl-4-aminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure FMPA.
Applications De Recherche Scientifique
FMPA has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. FMPA has been shown to exhibit potent inhibitory activity against several enzymes, including c-Met kinase, which is implicated in various types of cancer. FMPA has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the pathogenesis of this disease.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-11-9-14(19)17(10-16-11)7-6-15-13(18)5-4-12-3-2-8-20-12/h2-5,8-10H,6-7H2,1H3,(H,15,18)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSFPSJXYJEEPT-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2383481.png)
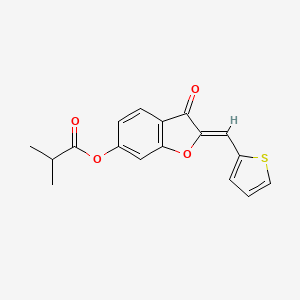

![S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2383485.png)
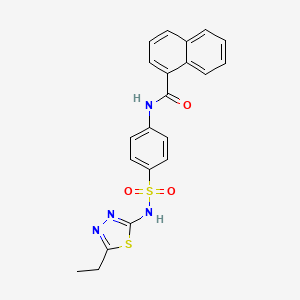

![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2383492.png)

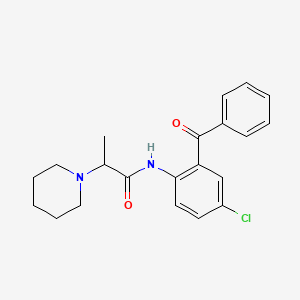

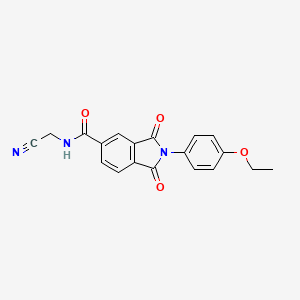
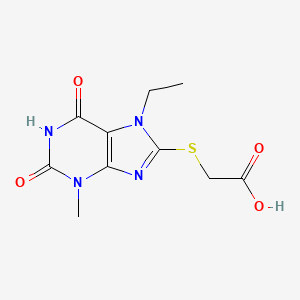
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(4R,5'R,6R,7S,8S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2383503.png)
